4-Methyl-3-(1H-pyrrol-1-yl)aniline
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Description
Synthesis Analysis
The synthesis of compounds related to 4-Methyl-3-(1H-pyrrol-1-yl)aniline has been explored in various contexts. For instance, a series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were prepared and evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), showing potent CDK2 and CDK4 inhibition and anti-proliferative activity against human tumor cell lines . Another study describes the synthesis of a key intermediate for the CCR5 antagonist TAK-779, which involved reductive alkylation and alkylation of N-methyl-N-(tetrahydropyran-4-yl)amine with 4-nitrobenzylbromide . These studies highlight the potential of pyrrole-containing anilines in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Methyl-3-(1H-pyrrol-1-yl)aniline has been investigated using various techniques. A crystal structure investigation of a related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, revealed a coplanar arrangement with a dihedral angle between the pyrrolidine and benzene rings, as well as the presence of strong N-H···O hydrogen bonds and weak C-H···π interactions . Density functional theory (DFT) calculations were used to confirm the experimental geometric parameters and to simulate UV spectra, indicating a strong correlation between experimental and theoretical data .
Chemical Reactions Analysis
The reactivity of pyrrole-containing anilines has been explored in various chemical reactions. For example, a domino reaction involving a pyrazol derivative with heterocyclic CH acids resulted in the cleavage of the substrate and the formation of substituted pyrazoles and aniline . This demonstrates the versatility of pyrrole-aniline derivatives in synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole-aniline derivatives have been studied through various methods. Single crystal X-ray diffraction was used to determine the crystal structures of 3-hydroxy-2-methyl-4(1H)-pyridinones with different substituents, providing insights into bond lengths and angles . Additionally, mass spectrometry, infrared, and proton NMR spectroscopies were employed to study the compounds further . These techniques are essential for understanding the properties and potential applications of these compounds.
Scientific Research Applications
Structural and Molecular Analysis
Research on isomers related to 4-Methyl-3-(1H-pyrrol-1-yl)aniline, such as 3-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline and 4-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, has focused on understanding their molecular structure. These compounds exhibit a planar backbone and engage in various packing interactions, including hydrogen bonds and C-H···π interactions, which are crucial for their chemical properties and potential applications in materials science and chemistry (Su et al., 2013).
Chemical Reactions and Synthesis
Studies have explored the reactions of similar pyrrole derivatives with heterocyclic CH acids, leading to the formation of substituted pyrazoles and anilines. This research is significant for the development of novel synthetic routes in organic chemistry (Erkin & Ramsh, 2014).
Electroluminescence and Photophysics
Compounds related to 4-Methyl-3-(1H-pyrrol-1-yl)aniline have been used in the synthesis of luminescent tetradentate bis-cyclometalated platinum complexes. These complexes display potential for electroluminescence applications, such as in organic light-emitting diodes (OLEDs), due to their emission properties covering from blue to red regions (Vezzu et al., 2010).
Crystal Structure Studies
The crystal structure of compounds like 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline has been investigated, revealing insights into molecular geometry, hydrogen bonding, and other intermolecular interactions. This research is crucial for understanding the solid-state properties of these compounds, which can inform their use in various applications (Krishnan et al., 2021).
Polymer and Material Science
Compounds related to 4-Methyl-3-(1H-pyrrol-1-yl)aniline have been used in the synthesis of electrochromic polymers. These polymers demonstrate distinct electrochromic properties and potential for biosensing applications, highlighting their significance in material science and sensor technology (Ayranci et al., 2015).
Antimicrobial Research
Some derivatives of pyrrole-aniline compounds have shown promising results as antimicrobial agents. The presence of heterocyclic rings in these compounds contributes to their antibacterial and antifungal activities, which is essential for pharmaceutical research and drug development (Mukovoz et al., 2017).
Corrosion Inhibition
Schiff bases derived from pyrrole-2-carbaldehyde, which are structurally related to 4-Methyl-3-(1H-pyrrol-1-yl)aniline, have been evaluated for their corrosion inhibition properties. These studies are important for industrial applications where corrosion resistance is critical (Charles et al., 2020).
properties
IUPAC Name |
4-methyl-3-pyrrol-1-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-4-5-10(12)8-11(9)13-6-2-3-7-13/h2-8H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQLOMKLDPPIFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2C=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424480 |
Source
|
Record name | 4-Methyl-3-(1H-pyrrol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(1H-pyrrol-1-yl)aniline | |
CAS RN |
94009-17-3 |
Source
|
Record name | 4-Methyl-3-(1H-pyrrol-1-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94009-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-(1H-pyrrol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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